3H-imidazo[4,5-b]pyridin-2-ylmethanol

Medicinal Chemistry Kinase Inhibitors Building Blocks

Select this specific 2-hydroxymethyl imidazo[4,5-b]pyridine isomer for your kinase inhibitor programs. Unlike the 6-substituted analog, the 2-position hydroxymethyl enables direct conversion to the critical 2-aminomethyl adenine-mimetic pharmacophore. With low MW (149.15) and low predicted lipophilicity, it outperforms bulkier 5,7-dimethyl derivatives in drug-like property profiles. Also serves as a direct precursor to the 2-carboxylic acid via published oxidation, enabling rapid amide SAR exploration. Insist on CAS 24638-20-8 to avoid positional isomer confounding.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 24638-20-8
Cat. No. B1349238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-imidazo[4,5-b]pyridin-2-ylmethanol
CAS24638-20-8
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)CO
InChIInChI=1S/C7H7N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10)
InChIKeyHDNNHMQTORIJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-imidazo[4,5-b]pyridin-2-ylmethanol (CAS: 24638-20-8): A Key Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


3H-imidazo[4,5-b]pyridin-2-ylmethanol (CAS 24638-20-8) is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with a hydroxymethyl group at the 2-position. This scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, which enables it to interact with a variety of biological targets, particularly kinases [1]. The compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules, including anticancer and antimicrobial agents .

Why 3H-imidazo[4,5-b]pyridin-2-ylmethanol Cannot Be Interchanged with Other Imidazopyridine Analogs


Substitution on the imidazo[4,5-b]pyridine scaffold at different positions (e.g., 2-, 5-, 6-, or 7-position) or with different functional groups (e.g., halogen, methyl, amino) leads to drastic changes in biological activity, physicochemical properties, and synthetic utility [1]. For instance, moving the hydroxymethyl group from the 2-position to the 6-position (e.g., (3H-imidazo[4,5-b]pyridin-6-yl)methanol) alters the compound's electronic distribution and hydrogen-bonding capacity, which directly impacts its performance as a kinase inhibitor building block . Similarly, the addition of methyl groups at the 5 and 7 positions (e.g., 5,7-dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol) increases lipophilicity and molecular weight, which can negatively affect drug-like properties such as solubility and metabolic stability . Therefore, generic substitution with a close analog without rigorous validation can compromise an entire synthetic or drug discovery program.

Quantitative Evidence for Selecting 3H-imidazo[4,5-b]pyridin-2-ylmethanol (CAS 24638-20-8)


Advantage of the 2-Position Hydroxymethyl Group in Kinase Inhibitor Synthesis

The 2-position hydroxymethyl group on the imidazo[4,5-b]pyridine core provides a unique synthetic handle that is absent in other positional isomers like the 6-hydroxymethyl analog . This allows for direct derivatization to form 2-aminomethyl or 2-carboxylate derivatives, which are essential for mimicking the purine base in ATP-competitive kinase inhibitors [1]. In contrast, the 6-position analog lacks this specific geometric orientation for key interactions within the kinase ATP-binding pocket.

Medicinal Chemistry Kinase Inhibitors Building Blocks

Favorable Drug-Like Properties Compared to 5,7-Dimethyl Analog

The unsubstituted 3H-imidazo[4,5-b]pyridin-2-ylmethanol possesses a lower molecular weight and fewer lipophilic groups compared to its 5,7-dimethyl analog, leading to more favorable drug-like properties [1]. The addition of two methyl groups increases the molecular weight and logP, which can hinder solubility, reduce oral bioavailability, and increase metabolic instability [2].

Drug Discovery Physicochemical Properties Lipinski's Rule of Five

Proven Synthetic Utility as a Precursor to Bioactive Carboxylic Acid

3H-imidazo[4,5-b]pyridin-2-ylmethanol can be directly oxidized to the corresponding carboxylic acid, 3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 97640-15-8), which is a valuable intermediate for further derivatization and the synthesis of bioactive compounds . A published procedure details the oxidation using KMnO4 and Na2CO3, achieving a 68% yield (0.20 g of methanol derivative yielded 0.14 g of acid) . This specific transformation is not reported for the 6-position isomer.

Organic Synthesis Chemical Intermediate Medicinal Chemistry

Optimal Use Cases for Procuring 3H-imidazo[4,5-b]pyridin-2-ylmethanol (CAS 24638-20-8)


Synthesis of ATP-Competitive Kinase Inhibitor Libraries

The compound's 2-hydroxymethyl group allows for facile conversion to the 2-aminomethyl derivative, a key pharmacophore for mimicking the adenine base of ATP [1]. This makes it an ideal building block for creating focused libraries targeting kinases like PDE10A, where the imidazo[4,5-b]pyridine core has demonstrated nanomolar potency [2].

Hit-to-Lead Optimization Campaigns Requiring Favorable Physicochemical Properties

With a low molecular weight of 149.15 g/mol and low predicted lipophilicity, this compound is an excellent starting point for hit-to-lead programs [3]. Its drug-like profile reduces the need for extensive property optimization compared to larger, more lipophilic analogs like the 5,7-dimethyl derivative (MW 177.20) .

Preparation of 3H-imidazo[4,5-b]pyridine-2-carboxylic Acid Intermediates

The compound serves as a direct precursor to the 2-carboxylic acid derivative via a published, high-yield oxidation procedure . This provides a reliable route to an essential intermediate for amide bond formation, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Exploration of Antimicrobial and Anticancer Scaffolds

As an imidazo[4,5-b]pyridine derivative, the compound is part of a privileged class known for antimicrobial and anticancer properties [4]. Its use as a core scaffold allows researchers to systematically explore the impact of peripheral modifications on biological activity, building on a foundation of established class-level efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.